3-(Alanylamino)cyclohexa-1,5-diene-1-carboxylic acid
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Overview
Description
3-(Alanylamino)cyclohexa-1,5-diene-1-carboxylic acid is a chemical compound characterized by the presence of an alanylamino group attached to a cyclohexa-1,5-diene ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Alanylamino)cyclohexa-1,5-diene-1-carboxylic acid typically involves the reaction of cyclohexa-1,5-diene-1-carboxylic acid with alanine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amino group of alanine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Alanylamino)cyclohexa-1,5-diene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Alanylamino)cyclohexa-1,5-diene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Alanylamino)cyclohexa-1,5-diene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-aminocyclohexa-1,3-diene-1-carboxylic acid: This compound has a similar structure but with an amino group at a different position.
4-Amino-3-[(1-carboxyvinyl)oxy]-1,5-cyclohexadiene-1-carboxylic acid: Another related compound with different functional groups attached to the cyclohexadiene ring.
Uniqueness
3-(Alanylamino)cyclohexa-1,5-diene-1-carboxylic acid is unique due to the presence of the alanylamino group, which imparts specific chemical and biological properties
Properties
CAS No. |
741203-05-4 |
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Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-(2-aminopropanoylamino)cyclohexa-1,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-6(11)9(13)12-8-4-2-3-7(5-8)10(14)15/h2-3,5-6,8H,4,11H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
YMLFQJCPNIDMCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CC=CC(=C1)C(=O)O)N |
Origin of Product |
United States |
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